1-Amino-3-methylisoquinoline-6-carboxylic acid
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Overview
Description
1-Amino-3-methylisoquinoline-6-carboxylic acid is a versatile chemical compound with a molecular weight of 202.21 g/mol and a purity of at least 95% . This compound, bearing the CAS number 872018-42-3, offers a unique blend of properties that make it valuable in various research and development applications .
Preparation Methods
The synthesis of 1-Amino-3-methylisoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the use of isoquinoline derivatives, which undergo a series of reactions such as nitration, reduction, and carboxylation to introduce the amino and carboxylic acid functional groups . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and specific temperature and pressure settings to facilitate the reactions .
Chemical Reactions Analysis
1-Amino-3-methylisoquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
1-Amino-3-methylisoquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Amino-3-methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Amino-3-methylisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-isoquinoline-6-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylisoquinoline-6-carboxylic acid: Lacks the amino group, which may influence its chemical properties and applications.
1-Amino-3-methylisoquinoline:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-amino-3-methylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)10(12)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
GKSMYXXFNNYKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)C(=N1)N |
Origin of Product |
United States |
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